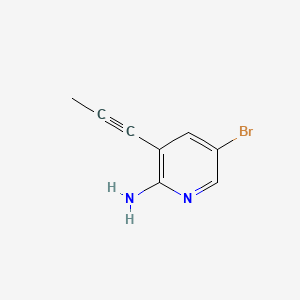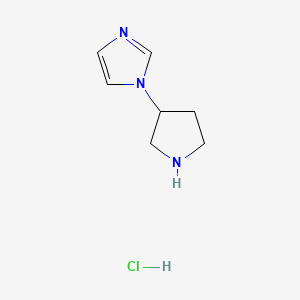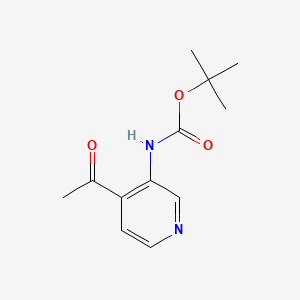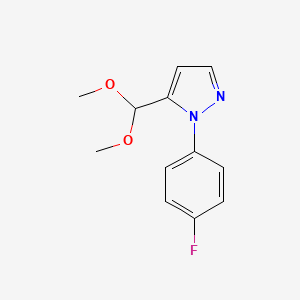
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine
Übersicht
Beschreibung
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine: is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a prop-1-ynyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring . It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Potassium tert-butoxide Method: One common method involves treating 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine with a 1M solution of potassium tert-butoxide in tert-butanol at 85°C for 1 hour.
Triethylamine and Palladium-Catalyzed Method: Another method involves using triethylamine, bis-triphenylphosphine-palladium (II) chloride, and copper (I) iodide in tetrahydrofuran at 0-20°C for 1 hour.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Potassium tert-butoxide: Used in tert-butanol at elevated temperatures.
Triethylamine and Palladium Catalysts: Used in tetrahydrofuran at low to ambient temperatures.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as an intermediate in the synthesis of various organic compounds .
- Employed in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine
Industry
Wirkmechanismus
The mechanism by which 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may participate in phosphorylation reactions and influence signaling pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(prop-1-ynyl)pyridine: Similar structure but lacks the amine group.
5-Bromo-3-methylpyridin-2-amine: Similar structure but has a methyl group instead of the prop-1-ynyl group.
Uniqueness
Eigenschaften
IUPAC Name |
5-bromo-3-prop-1-ynylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQDXCSXGPPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)


![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)






